molecular formula C20H17BrN4O3S B2732031 1-(4-bromophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one CAS No. 901755-68-8

1-(4-bromophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one

Cat. No.: B2732031
CAS No.: 901755-68-8
M. Wt: 473.35
InChI Key: JKYKJQAAKBEGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one is a high-purity synthetic organic compound intended for research and development purposes. The [1,2,4]triazolo[1,5-c]quinazoline core structure is a scaffold of significant interest in medicinal chemistry and materials science . Derivatives based on this structure have been investigated for various biological activities and as functional fluorophores due to their rigid, planar architecture . The specific bromophenyl and sulfanyl ethanone substituents on this molecule suggest its potential utility as a key intermediate in further synthetic transformations, such as metal-catalyzed cross-coupling reactions, which are commonly employed to create more complex molecular architectures for pharmaceutical and optical applications . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(4-bromophenyl)-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O3S/c1-11-22-19-14-8-17(27-2)18(28-3)9-15(14)23-20(25(19)24-11)29-10-16(26)12-4-6-13(21)7-5-12/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYKJQAAKBEGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)C4=CC=C(C=C4)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Bromophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)ethan-1-one (CAS Number: 901736-17-2) is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on cytotoxicity, anti-inflammatory properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C25H19BrN4O3SC_{25}H_{19}BrN_{4}O_{3}S, with a molecular weight of 535.4 g/mol. The structure includes a bromophenyl group and a triazoloquinazoline moiety linked via a sulfanyl group.

PropertyValue
Molecular FormulaC25H19BrN4O3SC_{25}H_{19}BrN_{4}O_{3}S
Molecular Weight535.4 g/mol
CAS Number901736-17-2

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For instance, derivatives of [1,2,4]triazolo[4,3-c]quinazolines have demonstrated significant cytotoxicity with IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . Notably, compound 16 from this series exhibited IC50 values of 6.29 μM against HepG2 and 2.44 μM against HCT-116 cells.

Anti-inflammatory Activity

Compounds with similar structural frameworks have shown promising anti-inflammatory effects. For example, certain derivatives exhibited significant inhibition of paw edema in carrageenan-induced models . The most active anti-inflammatory agent among these was identified as having an activity index (AA) of 53.41%, indicating substantial efficacy in reducing inflammation markers.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of triazoloquinazoline derivatives. The incorporation of bulky substituents tends to enhance cytotoxic activity by improving binding affinity to DNA while maintaining lipophilicity for cellular uptake . The order of effectiveness for amine substitutions was found to be propylamine > ethanolamine > dimethylamine > morpholine > cyclohexylamine.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Triazoloquinazolines : A study demonstrated that derivatives with trifluoromethyl groups showed enhanced cytotoxicity due to increased hydrogen bonding capabilities with target receptors .
  • Anti-inflammatory Evaluation : Another research evaluated the anti-inflammatory potential of sulfanylalkyl carboxylic acid derivatives in acute inflammation models and found significant reductions in pro-inflammatory cytokines .

Comparison with Similar Compounds

Structural Analogues in the Triazoloquinazoline Family

Substituent Variations on the Triazoloquinazoline Core

  • Compound K11 (): 5-[2-(4-bromophenyl)-vinyl]-3-(diethylaminomethyl)-[1,2,4]triazolo[1,5-c]quinazolin-2-one. Key Differences: Replaces the sulfanyl linker with a vinyl group and introduces a diethylaminomethyl substituent. The diethylaminomethyl group enhances basicity and solubility, as evidenced by its IR peak at 3383 cm⁻¹ (N-H stretch) .
  • Compound AGN-PC-04HVSA () : 1-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxy-5-methylphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one.
    • Key Differences : Substitutes the 4-bromophenyl group with a 4-fluorophenylmethylsulfanyl moiety and adds a methoxy-methylphenyl group.
    • Impact : Fluorine’s electronegativity increases metabolic stability, while the methoxy-methylphenyl group may enhance π-π stacking interactions .

Table 1: Structural and Spectral Comparison of Triazoloquinazoline Derivatives

Compound Core Structure Substituents (Positions) IR Key Peaks (cm⁻¹) Molecular Weight
Target Compound [1,2,4]Triazolo[1,5-c] 8,9-OCH₃, 2-CH₃, 5-S- linkage ~1593 (C=O), ~500 (C-Br) Not Provided
K11 () [1,2,4]Triazolo[1,5-c] 5-vinyl, 3-diethylaminomethyl 3383 (N-H), 1593 (C=O), 500 (Br) 461
AGN-PC-04HVSA (Ev10) [1,2,4]Triazolo[4,3-a] 1-(4-F-C₆H₄-CH₂S), 4-(2-OCH₃-5-CH₃-C₆H₃) 3459 (N-H), 1590 (C=O) 446.5
Quinazolinone and Sulfonamide Derivatives

Compound 1d () : 4-[(E)-2-{3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide.

  • Key Differences: Replaces the triazoloquinazoline core with a quinazolinone ring and introduces a sulfonamide group.
  • Impact : The sulfonamide group (IR peaks at 3335, 3236 cm⁻¹) enhances hydrogen-bonding capacity, improving solubility. The ethenyl linker provides conformational rigidity compared to the sulfanyl group .
Sulfanyl vs. Sulfonyl Derivatives
  • Target Compound : The sulfanyl group may confer greater nucleophilicity, enabling disulfide bond formation in biological systems .
Bromophenyl-Containing Heterocycles
  • 5-{[(4-Bromophenyl)sulfonyl]phenyl} Oxazoles (): Incorporate a 4-bromophenylsulfonyl fragment into 1,3-oxazole derivatives. Cytotoxicity in Daphnia magna suggests bioactivity distinct from triazoloquinazolines .
  • 2-Bromo-1-[1-(4-bromophenyl)-triazolyl]ethanone (): Features dual bromine atoms but lacks the quinazoline scaffold. Crystal packing shows Br⋯N interactions (3.20 Å), influencing solid-state stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.